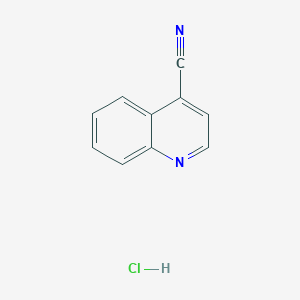

![molecular formula C9H10F3N3O B1395075 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine CAS No. 1215530-49-6](/img/structure/B1395075.png)

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Übersicht

Beschreibung

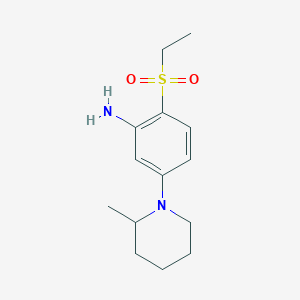

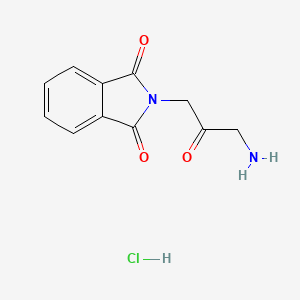

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a chemical compound with the molecular formula C9H10F3N3O . It has a molecular weight of 233.192 . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine consists of a pyridazine ring substituted with a trifluoromethyl group at the 6-position and a morpholine group at the 4-position .The trifluoromethyl group in the compound contributes to its significant electronegativity .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

The compound 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine and its derivatives show promising antibacterial and antifungal properties. For instance, certain 3(2H)-pyridazinone derivatives containing a morpholine moiety demonstrated activity against both Gram-positive and Gram-negative bacteria, notably against E. coli ATCC 35218. These derivatives also exhibited promising antimycobacterial and cytotoxic activities (Sukuroglu et al., 2012).

Pharmaceutical Delivery Systems

Another significant application involves the use of block copolymer micelles for delivering hydrophobic antitumor candidate pyridazinone derivatives. A study demonstrated that when the compound DZO, a model compound of hydrophobic antitumor candidate pyridazinone derivatives, was encapsulated in these micelles, it exhibited sustained release properties, improved maximum tolerated dose (MTD), better pharmacokinetic parameters, and enhanced antitumor activity in vivo (Jin et al., 2015).

Structural and Pharmacological Research

Structurally, the compound and its relatives have been a subject of interest. For example, studies on the crystal structure and vibrational spectra of certain pyridazine derivatives, including those with a morpholine moiety, provide insights into their molecular structure and potential interactions (Aydin et al., 2015). Additionally, derivatives of this compound have been explored for their biomolecular binding properties, indicating their potential in drug design (Bonacorso et al., 2018).

Anticonvulsant Activity

Furthermore, derivatives of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine have been studied for their potential anticonvulsant activities, demonstrating the compound's versatility in pharmacological research (Xu et al., 1991).

Synthetic Pathways and Intermediates

The compound and its derivatives also serve as crucial intermediates in the synthesis of various biologically active compounds, demonstrating its importance in the field of medicinal chemistry (Wang et al., 2016).

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates, including 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPHEDLEIVEIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

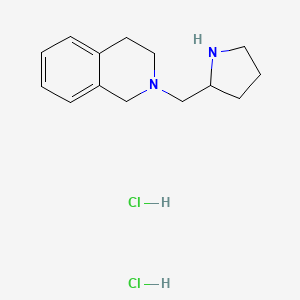

![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)

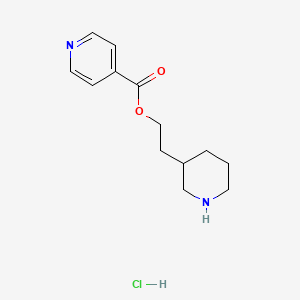

![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)

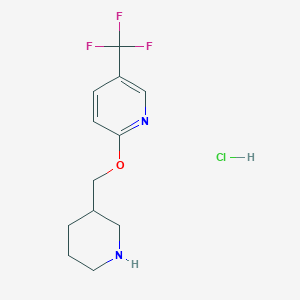

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)